

# molecular structure and formula of 6-Chloro-4-iodo-3-methoxypyridazine

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## Compound of Interest

Compound Name: 6-Chloro-4-iodo-3-methoxypyridazine

Cat. No.: B169026

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## An In-depth Technical Guide to 6-Chloro-4-iodo-3-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical and spectroscopic data for **6-Chloro-4-iodo-3-methoxypyridazine**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information.

## Molecular Structure and Formula

**6-Chloro-4-iodo-3-methoxypyridazine** is a halogenated and methoxy-substituted pyridazine derivative. The presence of chloro, iodo, and methoxy functional groups on the pyridazine ring makes it a versatile building block in medicinal chemistry and organic synthesis.

The molecular formula for this compound is  $C_5H_4ClIN_2O$ .<sup>[1]</sup> Its structure is characterized by a pyridazine ring substituted with a chlorine atom at position 6, an iodine atom at position 4, and a methoxy group at position 3.

Molecular Structure Diagram:

Caption: 2D structure of **6-Chloro-4-iodo-3-methoxypyridazine**.

## Physicochemical Properties

A summary of the key physicochemical properties of **6-Chloro-4-iodo-3-methoxypyridazine** is provided in the table below. The majority of the available data is computed, with experimental values for properties such as melting and boiling points not readily available in public literature.

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>4</sub> ClIN <sub>2</sub> O	PubChem[1]
IUPAC Name	6-chloro-4-iodo-3-methoxypyridazine	PubChem[1]
CAS Number	181355-92-0	PubChem[1]
Molecular Weight	270.45 g/mol	PubChem[1]
Monoisotopic Mass	269.90569 g/mol	PubChem[1]
XLogP3-AA	1.8	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Topological Polar Surface Area	35 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	10	PubChem[1]
SMILES	<chem>COC1=NN=C(C=C1)Cl</chem>	PubChem[1]
InChI	InChI=1S/C5H4ClIN2O/c1-10-5-3(7)2-4(6)8-9-5/h2H,1H3	PubChem[1]
InChIKey	AWEZJAIGNOXBAI-UHFFFAOYSA-N	PubChem[1]

## Spectroscopic Data

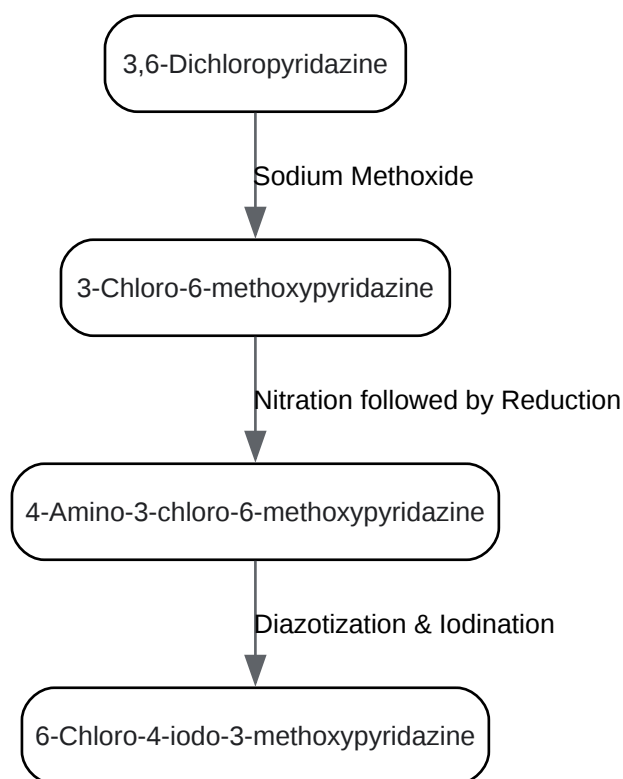
Detailed experimental spectroscopic data for **6-Chloro-4-iodo-3-methoxypyridazine** is limited in publicly accessible databases.

- **<sup>1</sup>H NMR Spectroscopy:** While the existence of <sup>1</sup>H NMR spectra is noted in databases like PubChem, specific chemical shift and multiplicity data are not provided in the available search results.[1] For structurally similar compounds, such as 6-chloropyridazin-3-amine, proton signals on the pyridazine ring appear in the range of  $\delta$  6.95-7.34 ppm. The methoxy group in **6-Chloro-4-iodo-3-methoxypyridazine** would be expected to produce a singlet peak, likely in the range of  $\delta$  3.8-4.0 ppm.
- **<sup>13</sup>C NMR Spectroscopy:** No experimental <sup>13</sup>C NMR data for **6-Chloro-4-iodo-3-methoxypyridazine** has been identified in the conducted searches. For comparison, the carbon signals for 6-chloropyridazin-3-amine have been reported at  $\delta$  119.8, 131.1, 147.1, and 161.5 ppm.
- **Mass Spectrometry:** Experimental mass spectrometry data for **6-Chloro-4-iodo-3-methoxypyridazine** has not been found. The analysis of structurally related compounds suggests that the molecular ion peak would be a prominent feature in the mass spectrum.

## Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of **6-Chloro-4-iodo-3-methoxypyridazine** is not readily available in the surveyed literature. However, based on established synthetic methodologies for analogous pyridazine derivatives, a plausible synthetic pathway can be proposed. This proposed pathway is for informational purposes and would require experimental validation.

Proposed Synthetic Pathway:



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Caption: Proposed synthesis of **6-Chloro-4-iodo-3-methoxypyridazine**.

#### Step 1: Methoxylation of 3,6-Dichloropyridazine

The synthesis would likely commence with the selective methoxylation of a commercially available starting material, 3,6-dichloropyridazine. This can be achieved by reacting 3,6-dichloropyridazine with a methoxide source, such as sodium methoxide, in a suitable solvent like methanol. A patent describing a similar transformation on a substituted 6-chloropyridazine-3-carboxylic acid suggests that this reaction typically proceeds under reflux conditions.[2]

- Protocol:
  - Dissolve 3,6-dichloropyridazine in anhydrous methanol.
  - Add a stoichiometric equivalent of sodium methoxide.
  - Reflux the reaction mixture for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

- Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
- Purify the resulting 3-chloro-6-methoxypyridazine by recrystallization or column chromatography.

## Step 2: Introduction of an Amino Group at the 4-Position

The introduction of an iodine atom at the 4-position can be facilitated by the conversion of an amino group via a diazonium salt. Therefore, the next step would involve the introduction of an amino group at the 4-position of 3-chloro-6-methoxypyridazine. This is typically achieved through a nitration reaction followed by reduction.

- Protocol (General):
  - Nitration: React 3-chloro-6-methoxypyridazine with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions.
  - Reduction: The resulting nitro-derivative is then reduced to the corresponding amine using a suitable reducing agent, such as iron powder in acetic acid or catalytic hydrogenation.

## Step 3: Diazotization and Iodination

The final step involves the conversion of the 4-amino-3-chloro-6-methoxypyridazine to the target compound. This is a well-established method for introducing iodine onto an aromatic ring.

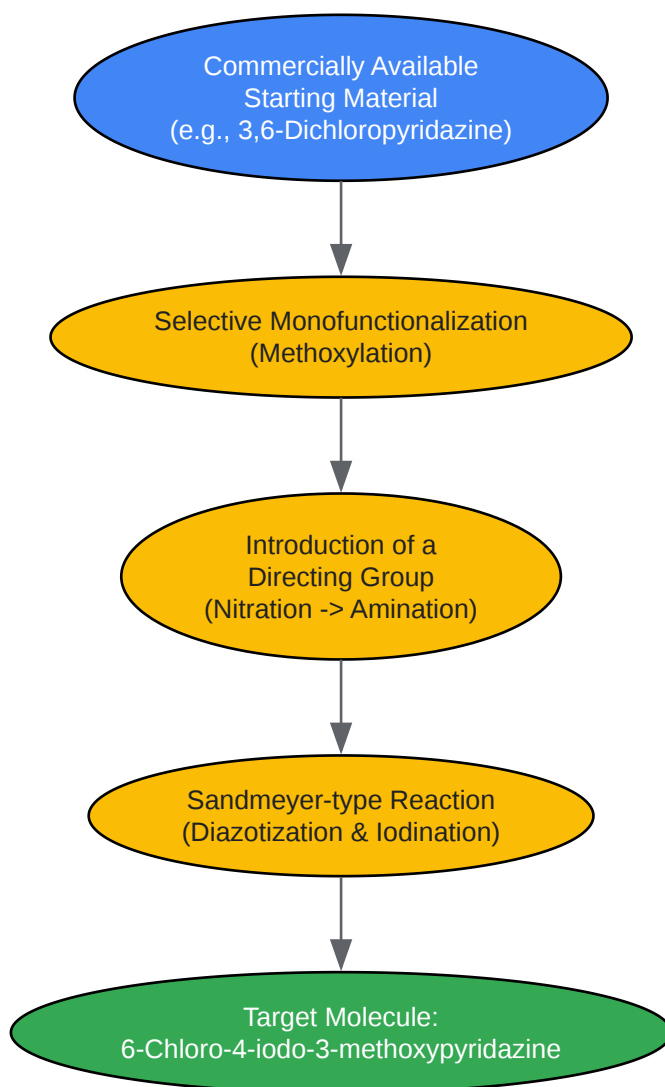
- Protocol (General):
  - Dissolve the 4-amino-3-chloro-6-methoxypyridazine in an acidic solution (e.g., hydrochloric or sulfuric acid) at low temperature (typically 0-5 °C).
  - Add a solution of sodium nitrite dropwise to form the diazonium salt.
  - Introduce a solution of potassium iodide or sodium iodide to the diazonium salt solution, which will lead to the displacement of the diazonium group by iodine.

- Allow the reaction to warm to room temperature and then work up the reaction mixture to isolate and purify the final product, **6-Chloro-4-iodo-3-methoxypyridazine**.

Disclaimer: The synthetic protocols described above are based on general procedures for similar compounds and have not been experimentally verified for the specific synthesis of **6-Chloro-4-iodo-3-methoxypyridazine**. Researchers should conduct a thorough literature search and perform appropriate safety assessments before attempting any experimental work.

## Logical Relationships in Synthesis

The synthesis of **6-Chloro-4-iodo-3-methoxypyridazine** relies on a series of well-established organic transformations. The logical flow of the proposed synthesis is based on the strategic introduction and manipulation of functional groups on the pyridazine core.



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Caption: Logical workflow for the proposed synthesis.

This guide provides a summary of the currently available technical information for **6-Chloro-4-iodo-3-methoxypyridazine**. Further experimental research is required to fully characterize this compound, including the determination of its physical properties and the acquisition of detailed spectroscopic data.

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## References

- 1. 6-Chloro-4-iodo-3-methoxypyridazine | C<sub>5</sub>H<sub>4</sub>ClIN<sub>2</sub>O | CID 23092481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
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